molecular formula C18H20N2O2S B2574262 N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049526-86-4

N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2574262
CAS No.: 1049526-86-4
M. Wt: 328.43
InChI Key: CXGBZWSRRASMJW-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophen-2-yl moiety and a 3-acetamidophenyl substituent. This compound combines a rigid cyclopentane core with heteroaromatic (thiophene) and aromatic (phenyl) groups, which are common in bioactive molecules.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13(21)19-14-6-4-7-15(12-14)20-17(22)18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGBZWSRRASMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Acetamidophenyl group : Contributes to its potential interaction with biological targets.
  • Thiophene ring : Known for its role in various biological activities.
  • Cyclopentanecarboxamide backbone : Provides structural stability and enhances binding affinity to targets.

The molecular formula is C15H17N1O1S1C_{15}H_{17}N_{1}O_{1}S_{1}, with a molecular weight of approximately 273.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The compound may modulate these targets through competitive inhibition or allosteric modulation, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds with thiophene and acetamide structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antifungal and antibacterial activities.

CompoundActivity TypeTarget OrganismReference
This compoundAntifungalCandida albicans
Similar Thiophene DerivativesAntibacterialStaphylococcus aureus

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast cancer)15.0Apoptosis induction
HeLa (Cervical cancer)20.5Cell cycle arrest at G2/M phase

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as an antifungal agent.

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties, the compound was tested against several cancer lines, revealing significant cytotoxic effects. The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic applications in oncology.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Substituents Melting Point/Activity Reference
N-(3-Acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Cyclopentanecarboxamide Thiophen-2-yl, 3-acetamidophenyl Not reported N/A
1-(Phenylamino)cyclopentanecarboxamide (2a) Cyclopentanecarboxamide Phenylamino 166°C
Cyclopentylfentanyl Cyclopentanecarboxamide Phenyl, piperidinyl Controlled substance (opioid)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene-sulfonamide Thiophen-2-yl, sulfonamide-thiazole IC50: 10.25 μM (antiproliferative)
Compound 37 () Cyclopentanecarboxamide Thiophen-2-yl, aminocyclopentane Antiviral (SARS-CoV-2 PLpro)

Key Observations :

  • Pharmacological Profile : Cyclopentylfentanyl shares the cyclopentanecarboxamide core but exhibits opioid activity, highlighting how peripheral substituents dictate biological targets.

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : The acetamidophenyl group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., 2a ).
  • Metabolic Stability : Thiophene rings are prone to oxidation, but the cyclopentane core could enhance rigidity and metabolic resistance .

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